Difluoroborane, pentafluoroethyl-

Description

Properties

CAS No. |

14890-36-9 |

|---|---|

Molecular Formula |

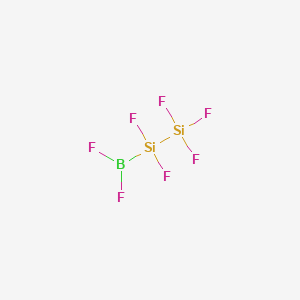

BF7Si2 |

Molecular Weight |

199.97 g/mol |

IUPAC Name |

difluoroboranyl-difluoro-trifluorosilylsilane |

InChI |

InChI=1S/BF7Si2/c2-1(3)9(4,5)10(6,7)8 |

InChI Key |

JNJRONPBDVTCMC-UHFFFAOYSA-N |

Canonical SMILES |

B(F)(F)[Si](F)(F)[Si](F)(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Difluoroborane, Pentafluoroethyl

Established Synthetic Routes and Mechanistic Underpinnings

The formation of the C₂F₅-B bond in Difluoroborane (B8323493), pentafluoroethyl- can be approached through several fundamental reaction classes. These include halogen exchange reactions, additions to perfluoroalkenes, and modern electrochemical or photochemical methods.

Boron-Halogen Exchange Reactions for Difluoroborane Formation

Boron-halogen exchange (halex) is a powerful method for forming carbon-boron bonds, often driven by the high Lewis acidity of boron trihalides. thieme-connect.densf.gov This approach typically involves the reaction of an organometallic reagent containing the desired organic group with a boron halide.

Mechanism: The core of this strategy is the reaction between a pentafluoroethyl nucleophile and a boron electrophile. A common precursor for the pentafluoroethyl group is pentafluoroethyl lithium (C₂F₅Li) or a pentafluoroethyl Grignard reagent (C₂F₅MgX). These are typically generated in situ from pentafluoroethyl iodide (C₂F₅I). fluorine1.ru The organometallic species then reacts with a boron trihalide, such as boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃).

The reaction with BF₃ would proceed as follows: C₂F₅Li + BF₃ → C₂F₅BF₂ + LiF

When using a more reactive boron halide like BCl₃, the initial product is typically the dichloro-substituted borane (B79455), which can then be converted to the target difluoro- compound through a subsequent fluorination step. The use of boron trihalides as Lewis acids can activate otherwise inert C-F bonds, although in this context, the primary reaction is the formation of the C-B bond via nucleophilic attack on the boron center. thieme-connect.de

Carbometallation and Hydroboration Routes Involving Perfluoroalkenes

Direct functionalization of perfluoroalkenes, particularly tetrafluoroethylene (B6358150) (TFE), offers a more atom-economical route to pentafluoroethyl compounds. Both carbometallation and hydroboration represent viable strategies.

Carbometallation: This class of reactions involves the addition of a carbon-metal bond across an unsaturated carbon-carbon bond. nih.govnyu.edu Uncatalyzed carboboration, in particular, can be used to form a new carbon-carbon and a carbon-boron bond simultaneously. nih.gov A hypothetical route for the synthesis of Difluoroborane, pentafluoroethyl- could involve the addition of a B-F bond from a reagent like difluoroborane (HBF₂) or another activated boron species across the double bond of TFE. The mechanism would likely involve a concerted, four-center transition state.

Hydroboration: Hydroboration is a classic method for preparing organoboranes from alkenes. organic-chemistry.orglibretexts.org The reaction involves the syn-addition of a B-H bond across a double bond, with the boron atom typically adding to the less sterically hindered carbon. organic-chemistry.orgorgsyn.org For an unsymmetrical alkene, this occurs in an anti-Markovnikov fashion. orgsyn.org In the case of a symmetric alkene like TFE, the initial hydroboration with a borane source like diborane (B8814927) (B₂H₆) would yield a (2,2,3,3-tetrafluoroethyl)borane intermediate. Subsequent transformation of the C-H bond to a C-F bond would be required to form the pentafluoroethyl group.

A more direct, though less common, approach would be the hydroboration of TFE with a specialized borane reagent. For instance, radical hydroboration can serve as an alternative to conventional methods by proceeding through different mechanisms. rsc.org This might involve the addition of a boryl radical to the fluoroolefin. nih.gov

| Method | Precursors | Key Transformation | Advantages | Challenges |

| Boron-Halogen Exchange | C₂F₅Li, C₂F₅MgX, BF₃ | Nucleophilic substitution at Boron | Well-established, versatile | Requires pre-formation of sensitive organometallic reagents |

| Carbometallation | TFE, activated Boron reagent | Addition of C-B and C-F bonds | Atom economical | Requires specialized, highly reactive borane reagents |

| Hydroboration | TFE, B₂H₆ | syn-addition of B-H bond | High efficiency for alkenes | Requires post-hydroboration fluorination step |

This table provides a comparative overview of established synthetic routes for forming the C₂F₅-B linkage.

Electrochemical and Photochemical Protocols for Boron-Carbon Bond Construction

Modern synthetic chemistry has increasingly turned to electrochemical and photochemical methods to drive reactions under mild conditions, offering alternative pathways for constructing challenging bonds.

Electrochemical Synthesis: Electrosynthesis uses an electric current to drive chemical reactions, providing a high degree of control through the applied potential. gamry.com This technique can be applied to the synthesis of organoboron compounds. rsc.org A plausible electrochemical route to Difluoroborane, pentafluoroethyl- involves the reduction of a pentafluoroethyl halide (e.g., C₂F₅I) at a cathode in an electrochemical cell. The resulting pentafluoroethyl radical or anion could then react with a suitable boron electrophile (e.g., BF₃ etherate) present in the electrolyte solution to form the desired C-B bond. This approach avoids the use of stoichiometric metallic reducing agents. youtube.com

Photochemical Protocols: Photochemical reactions utilize light to generate highly reactive intermediates, such as radicals. Radical hydroboration, for example, can be initiated by light. rsc.org In this context, a boryl radical (e.g., •BF₂) could be generated photochemically. This radical would then add across the double bond of tetrafluoroethylene. The resulting perfluoroalkyl radical intermediate would need to be quenched, potentially by abstracting a fluorine atom from a suitable donor, to yield the final product. This method offers a pathway that is mechanistically distinct from traditional polar reactions.

Precursor Design and Optimization for Targeted Synthesis of Difluoroborane, Pentafluoroethyl-

The successful synthesis of Difluoroborane, pentafluoroethyl- with high yield and selectivity hinges on the careful selection of precursors and the precise control of reaction conditions.

Development of Specialized Boron and Perfluoroethyl Precursors

The choice of starting materials is fundamental to the outcome of the synthesis.

Boron Precursors:

Boron Trihalides: Boron trifluoride (BF₃), often used as its stable diethyl etherate complex (BF₃·OEt₂), and boron trichloride (BCl₃) are common choices for halogen exchange reactions due to their high electrophilicity. thieme-connect.de

Diborane and Borane Adducts: Diborane (B₂H₆) is the classic reagent for hydroboration. libretexts.org To enhance selectivity and improve handling, borane is often used as a complex with Lewis bases like tetrahydrofuran (B95107) (THF) or dimethyl sulfide. organic-chemistry.org Sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) are used to control regioselectivity, which is particularly relevant for hydroboration reactions. libretexts.org

Perfluoroethyl Precursors:

Pentafluoroethyl Iodide (C₂F₅I): This is a key starting material for generating nucleophilic pentafluoroethyl species (C₂F₅Li, C₂F₅MgX) and can also be used in radical reactions. fluorine1.ru

Tetrafluoroethylene (TFE): As a readily available industrial chemical, TFE is an ideal precursor for addition reactions like hydroboration and carbometallation. Its symmetric nature simplifies regioselectivity concerns in the initial addition step.

Tris(pentafluoroethyl)difluorophosphorane ((C₂F₅)₃PF₂): While primarily a fluoride (B91410) acceptor, the existence of complex perfluoroethylated compounds like this demonstrates the stability of the C₂F₅ moiety and points to the accessibility of related synthons in organometallic chemistry. researchgate.netnih.gov

Controlled Reaction Conditions for Enhanced Selectivity and Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield of the desired product while minimizing side reactions. researchgate.netresearchgate.net

Key Optimization Parameters:

Temperature: Many organometallic reactions, especially those involving lithium or Grignard reagents, are conducted at low temperatures (e.g., -78 °C) to prevent precursor decomposition and unwanted side reactions.

Solvent: The choice of solvent is critical. Ethereal solvents like diethyl ether and THF are standard for Grignard and organolithium reactions as they solvate the metal cation. For electrochemical synthesis, the solvent must be able to dissolve the electrolyte and substrate while remaining stable under the reaction conditions.

Stoichiometry: Precise control over the ratio of reactants is essential. For instance, in halogen exchange reactions, using a slight excess of the boron reagent can drive the reaction to completion, but a large excess may lead to the formation of undesired poly-substituted products.

Catalysts: While many of the discussed routes are stoichiometric, related transition-metal-catalyzed processes for C-B bond formation are common. For example, copper or palladium catalysts are often used in borylation reactions. The selection of appropriate ligands can further tune reactivity and selectivity.

| Parameter | Influence on Synthesis | Example |

| Temperature | Controls reaction rate and stability of intermediates | Performing Grignard reactions at -78 °C to 0 °C to prevent Wurtz coupling. |

| Solvent | Affects solubility, reagent stability, and reaction mechanism | Using THF to stabilize borane (BH₃) for hydroboration. |

| Stoichiometry | Determines product distribution | Using a 1:1 ratio of C₂F₅Li to BF₃ to favor the formation of C₂F₅BF₂. |

| Catalyst/Additive | Can lower activation energy and control selectivity | Use of Lewis bases (e.g., pyridine) to form borane adducts with modified reactivity. organic-chemistry.org |

This table summarizes the key reaction conditions and their impact on the synthesis of Difluoroborane, pentafluoroethyl-.

Catalytic and Green Chemistry Methodologies in Difluoroborane, pentafluoroethyl- Synthesis

The development of catalytic and environmentally benign synthetic methods is a cornerstone of modern chemical research. For the synthesis of fluoroalkylboranes like Difluoroborane, pentafluoroethyl-, these principles guide the exploration of novel and efficient reaction pathways.

Transition Metal-Catalyzed Routes to Fluoroalkylboranes

Transition metal catalysis offers powerful tools for the formation of carbon-boron bonds, often with high efficiency and selectivity. While direct catalytic synthesis of Difluoroborane, pentafluoroethyl- is not extensively documented, analogous reactions for other organoboron compounds provide a strong foundation for potential routes.

One of the most prominent methods for forming C-B bonds is the metal-catalyzed borylation of organic halides or C-H bonds. mdpi.com Palladium-catalyzed cross-coupling reactions, for instance, are widely used for the synthesis of various organoboron compounds. nih.gov In principle, a similar approach could be envisioned for the synthesis of Difluoroborane, pentafluoroethyl- starting from a suitable pentafluoroethyl halide.

Another avenue involves the catalytic hydroboration of fluoroalkenes. While conventional hydroboration often proceeds without a catalyst, transition metal complexes can offer enhanced control over regioselectivity and functional group tolerance. libretexts.org The hydroboration of tetrafluoroethylene with a suitable difluoroborane source in the presence of a transition metal catalyst could potentially yield the desired product.

Furthermore, the use of multimetallic catalysis, where two or more metals work in concert, is an emerging strategy to achieve transformations that are challenging for a single catalyst. rsc.org Such systems could potentially overcome the hurdles associated with the activation of highly fluorinated substrates.

| Catalyst Type | Potential Substrates | Key Advantages | Potential Challenges |

| Palladium-based | Pentafluoroethyl halides (e.g., C2F5I, C2F5Br) | Well-established for C-B bond formation. | Potential for β-fluoride elimination from the perfluoroalkyl group. |

| Rhodium/Iridium-based | Tetrafluoroethylene, Pentafluoroethyl C-H bonds | High activity in C-H activation and borylation. | Catalyst deactivation by fluorine-containing species. |

| Copper-based | Pentafluoroethyl halides | Cost-effective and versatile. | Often requires stoichiometric additives. |

Solvent-Free and Atom-Economical Synthetic Protocols for Boron Compounds

Green chemistry principles emphasize the reduction of waste and the efficient use of resources. Solvent-free reactions and processes with high atom economy are central to this philosophy.

Solvent-Free Synthesis: The hydroboration of alkenes and alkynes with reagents like catecholborane can, in some cases, be performed under solvent-free conditions, offering a greener alternative to traditional solvent-based methods. wikipedia.org This approach minimizes solvent waste and simplifies product isolation. While not specifically demonstrated for Difluoroborane, pentafluoroethyl-, the principle of solvent-free hydroboration is a valuable strategy to explore.

Atom Economy: Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. mdpi.com Grignard reactions, a classical method for forming carbon-carbon and carbon-heteroatom bonds, can be designed to have good atom economy. libretexts.orgmdpi.combyjus.com The synthesis of organoboranes via the reaction of a Grignard reagent with a boron halide is a common approach. rsc.org For Difluoroborane, pentafluoroethyl-, the reaction of pentafluoroethylmagnesium halide with boron trifluoride would, in principle, have a high atom economy, with magnesium halides as the primary byproduct.

Early transition metal-catalyzed reactions like hydroaminoalkylation are noted for their 100% atom economy in forming C-C bonds, and similar principles could be applied to C-B bond formation. polarisengineering.com Ring-opening coupling reactions of boron reagents also represent an atom-economical pathway to organoboron compounds. mdpi.com

Scale-Up Considerations and Process Intensification in Research Synthesis of Difluoroborane, pentafluoroethyl-

Optimization of Reaction Parameters for Preparative-Scale Synthesis

The successful scale-up of a synthesis requires careful optimization of various reaction parameters. For a hypothetical synthesis of Difluoroborane, pentafluoroethyl- via a Grignard reaction, several factors would need to be considered.

The choice of solvent is critical, as it can influence the solubility of reactants, the stability of intermediates, and the reaction temperature. The rate of addition of the Grignard reagent to the boron trifluoride etherate is another crucial parameter to control the reaction exotherm and minimize side reactions. libretexts.org Temperature control is paramount to ensure the desired product is formed selectively and to prevent decomposition.

Continuous flow chemistry offers a powerful platform for process optimization and scale-up. libretexts.org By performing reactions in a continuous-flow reactor, parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved yields, purity, and safety, especially for highly reactive or exothermic processes. libretexts.org

| Parameter | Importance in Scale-Up | Optimization Strategy |

| Solvent | Affects solubility, reaction rate, and heat transfer. | Selection of a solvent with appropriate boiling point and compatibility with reactants. |

| Temperature | Crucial for reaction kinetics and selectivity. | Precise temperature control using heating/cooling baths or flow reactors. |

| Addition Rate | Controls reaction exotherm and minimizes side reactions. | Slow, controlled addition of reagents using syringe pumps or addition funnels. |

| Stirring | Ensures homogeneity and efficient mass transfer. | Use of efficient mechanical or magnetic stirring. |

| Concentration | Impacts reaction rate and product isolation. | Optimization to balance reaction time with ease of work-up. |

Strategies for Efficient Product Isolation and Purification in Research Settings

The isolation and purification of the target compound are critical steps in any synthesis. For a volatile and potentially air-sensitive compound like Difluoroborane, pentafluoroethyl-, specialized techniques are required.

Given its likely low boiling point, distillation would be a primary method for purification. For highly volatile compounds, cryogenic distillation at reduced temperatures can be employed to prevent product loss. Simple distillation can be effective for separating liquids with significantly different boiling points, while fractional distillation is used for liquids with closer boiling points.

For air-sensitive compounds, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. The purification of such compounds often involves vacuum transfer or distillation to move the material without exposure to air.

Given the fluorinated nature of the target compound, its interaction with standard chromatography stationary phases might be weak. However, specialized chromatographic techniques could potentially be developed for purification if distillation proves insufficient.

Mechanistic Investigations of Reactivity and Chemical Transformations of Difluoroborane, Pentafluoroethyl

Lewis Acidity and Coordination Chemistry of Difluoroborane (B8323493), Pentafluoroethyl-

The Lewis acidity of boranes is a critical determinant of their reactivity, governing their ability to form adducts with Lewis bases and to catalyze a variety of chemical transformations. The electronic effect of the pentafluoroethyl substituent in C₂F₅BF₂ is anticipated to render the boron atom highly electron-deficient and, consequently, a strong Lewis acid.

Difluoroborane, pentafluoroethyl- is expected to readily form stable adducts with a wide range of Lewis bases, including phosphines, amines, ethers, and carbenes. The formation of these adducts can be represented by the general equilibrium:

C₂F₅BF₂ + :L ⇌ C₂F₅BF₂-L

The characterization of these adducts would typically involve multinuclear NMR spectroscopy (¹¹B, ¹⁹F, ³¹P, ¹³C, ¹H), infrared (IR) spectroscopy, and single-crystal X-ray diffraction. In the ¹¹B NMR spectrum, a significant upfield shift of the boron resonance upon adduct formation is indicative of the change in coordination from trigonal planar to tetrahedral. For instance, while free C₂F₅BF₂ would exhibit a broad signal in the downfield region characteristic of three-coordinate boron, its adducts would show a sharper signal at a higher field.

A hypothetical data table for the characterization of C₂F₅BF₂ adducts with common Lewis bases is presented below, based on expected chemical shifts and spectroscopic changes.

| Lewis Base (L) | Expected ¹¹B NMR Shift (ppm) | Expected Change in IR ν(B-F) (cm⁻¹) |

| PPh₃ | 0 to -5 | Decrease |

| NEt₃ | -5 to -10 | Decrease |

| THF | -2 to -7 | Decrease |

| N-Heterocyclic Carbene (NHC) | -5 to -15 | Decrease |

This table is predictive and based on data for analogous fluoroorganoboranes.

The Lewis acidity of boranes can be quantified using various experimental and computational methods. Common methods include the Gutmann-Beckett method, which utilizes the ³¹P NMR chemical shift of triethylphosphine (B1216732) oxide (Et₃PO) upon coordination to the Lewis acid, and fluoride (B91410) ion affinity (FIA) calculations.

The electron-withdrawing nature of the pentafluoroethyl group is expected to significantly enhance the Lewis acidity of C₂F₅BF₂ compared to its non-fluorinated analog, ethyldifluoroborane (EtBF₂). Computational studies on related fluoroarylboranes have demonstrated the substantial impact of fluorine substitution on the Lewis acidity. researchgate.net For example, B(C₆F₅)₃ is a significantly stronger Lewis acid than BPh₃. maynoothuniversity.ie A similar trend is expected for C₂F₅BF₂.

The steric bulk of the pentafluoroethyl group also plays a role in its coordination chemistry. While electronically very demanding, the steric profile of the -C₂F₅ group is considerable and can influence the stability of Lewis acid-base adducts. nih.gov

A comparative table of calculated Lewis acidity parameters for C₂F₅BF₂ and related boranes is presented below. These values are estimated based on trends observed for other fluorinated boranes.

| Borane (B79455) | Calculated Fluoride Ion Affinity (FIA) (kJ/mol) | Calculated Gutmann-Beckett Number (GBN) |

| BF₃ | 385 | 102 |

| BCl₃ | 465 | 117 |

| B(C₆F₅)₃ | 495 | 108 |

| C₂F₅BF₂ (estimated) | ~450-480 | ~110-115 |

Note: The values for C₂F₅BF₂ are estimations based on the known effects of perfluoroalkyl groups on Lewis acidity.

Electrophilic and Nucleophilic Reactions of the Boron Center in Difluoroborane, Pentafluoroethyl-

The highly electrophilic boron center in C₂F₅BF₂ is susceptible to attack by a variety of nucleophiles. These reactions can lead to substitution at the boron center or addition across unsaturated systems.

Difluoroborane, pentafluoroethyl- is expected to react readily with organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). youtube.comchadsprep.com These reactions would likely proceed via nucleophilic substitution at the boron center, replacing one or both of the fluorine atoms with the organic group from the organometallic reagent. For example, reaction with an excess of a Grignard reagent could potentially lead to the formation of a trialkyl- or triarylborane.

C₂F₅BF₂ + 2 RMgX → C₂F₅BR₂ + 2 MgXF

Similarly, reactions with main group nucleophiles, such as alkoxides (RO⁻) or amides (R₂N⁻), would lead to the formation of the corresponding boronic esters or aminoboranes. The high strength of the B-F bond may necessitate harsh reaction conditions for substitution to occur.

As a strong Lewis acid, C₂F₅BF₂ can act as a catalyst for various addition reactions involving unsaturated substrates. It can activate carbonyl compounds towards nucleophilic attack by coordinating to the carbonyl oxygen. youtube.com

For alkenes and alkynes, C₂F₅BF₂ could potentially participate in hydroboration-type reactions, although the presence of the electron-withdrawing C₂F₅ group might influence the regioselectivity and reactivity compared to traditional hydroborating agents like BH₃. youtube.comyoutube.comyoutube.com The reaction would involve the addition of a B-H bond (if a hydride source is present) or a B-F bond across the double or triple bond.

Furthermore, C₂F₅BF₂ could be a component of frustrated Lewis pairs (FLPs) when combined with a sterically hindered Lewis base. Such FLPs are capable of activating small molecules, including H₂, CO₂, and unsaturated substrates, leading to unique addition and reduction pathways.

Redox Chemistry and Electron Transfer Processes Involving Difluoroborane, Pentafluoroethyl-

The redox chemistry of organoboranes is a growing area of research. The strong electron-withdrawing nature of the pentafluoroethyl group in C₂F₅BF₂ suggests that it could be susceptible to reduction. Electron transfer to the molecule would likely populate a low-lying unoccupied molecular orbital (LUMO) that has significant B-C and B-F antibonding character.

While specific studies on the redox behavior of C₂F₅BF₂ are not available, related perfluoroarylboranes have been shown to undergo electron transfer processes. maynoothuniversity.ie The reduction of these boranes can lead to the formation of radical anions, which can then participate in subsequent chemical transformations.

It is also conceivable that C₂F₅BF₂ could act as an oxidant in certain reactions, particularly if it can be reduced to a more stable species. The potential for C₂F₅BF₂ to participate in photoinduced electron transfer (PET) processes with suitable donor molecules is another area for potential investigation, drawing parallels with other donor-acceptor systems. nih.govnih.govusc.gal

One-Electron and Multi-Electron Redox Pathways

The redox behavior of organoboron compounds is fundamental to their reactivity. While specific studies on the one-electron and multi-electron redox pathways of Difluoroborane, pentafluoroethyl- are not extensively documented, the general principles of redox chemistry in related systems provide valuable insights. Redox processes in chemical and biological systems can involve the transfer of one or more electrons, significantly altering the electronic structure and reactivity of the molecule.

In many systems, redox-active molecules can act as either direct or indirect antioxidants. Direct antioxidants are capable of scavenging reactive oxygen species (ROS), while indirect antioxidants induce the expression of cytoprotective genes that help to neutralize ROS. The cellular redox state, often indicated by the ratio of reduced to oxidized glutathione (B108866) (GSH:GSSG), is a critical factor in determining the direction of redox-dependent processes.

In photosynthetic systems, for instance, multiple redox-active chlorophylls (B1240455) participate in secondary electron-transfer pathways. These pathways can protect the system from oxidative damage by providing alternative routes for electron flow. The photooxidation of these chlorophylls results in the formation of chlorophyll (B73375) cation radicals, which can be detected by near-IR absorbance and EPR spectroscopies. The presence of multiple, distinct redox pathways highlights the complexity of electron transfer in complex molecular environments.

Stability Under Oxidative and Reductive Conditions

Under normal conditions, many organoboron compounds exhibit a degree of stability. However, the presence of strong oxidants or reductants can initiate degradation or transformation. In cellular environments, the production of ROS by enzymes and organelles can lead to oxidative stress. The thiol groups of cysteine residues in proteins are particularly susceptible to oxidation, which can lead to the formation of disulfide bridges and various oxidized sulfur species, altering protein function.

Conversely, reductive conditions can also impact the stability of fluorinated compounds. The specific conditions required to reduce or oxidize Difluoroborane, pentafluoroethyl- would depend on its intrinsic redox potential, which has not been experimentally determined.

Mechanisms of Bond Activation and Participation in Catalytic Cycles

Role in C-H, C-C, and C-X Bond Activation Processes

The activation of strong chemical bonds, such as C-H, C-C, and C-X (where X is a halogen), is a central theme in modern chemistry. Organoboron compounds can play a significant role in these processes, either as catalysts or as reagents.

Transition metal complexes are often employed to mediate the activation of C-F and C-H bonds in fluoroaromatic compounds. The competition between C-F and C-H bond activation is influenced by the metal center, with a general preference for the formation of a metal-fluoride bond due to its thermodynamic stability. For partially fluorinated substrates, the presence of fluorine atoms can direct the regioselectivity of C-H bond activation.

In the context of fluorinated alkenes, cross-coupling reactions can be achieved through C-H bond activation at a rhodium center, leading to the formation of a fluorinated ligand. This is then followed by an outer-sphere C-F bond functionalization. The activation of C-F bonds can also be promoted by the use of lithium salts or through the insertion of a fluorinated olefin into a metal-carbon bond followed by β-fluorine elimination. The activation of C-F bonds in hexafluorobenzene (B1203771) has been demonstrated using atomic boron, leading to the formation of organoboron compounds.

Participation as a Component or Intermediate in Organoboron Catalytic Cycles

Organoboron compounds are versatile participants in a wide array of catalytic cycles, often involving dual catalysis systems. These reactions can leverage the Lewis acidity of the boron center to activate substrates and facilitate key bond-forming events.

A notable transformation involving organoboron compounds is the 1,2-metalate shift, which can be promoted by a catalyst. This process is a critical step in many organoboron homologation reactions, enabling the formation of new C-C bonds while retaining the versatile organoboron functional group. The use of chiral catalysts can allow for stereocontrolled transformations.

For example, the palladium-catalyzed reaction of alkenylboron 'ate' complexes with allyl acetate (B1210297) proceeds through a mechanism involving a metal-activated 1,2-boronate rearrangement. Kinetic studies of such catalytic cycles can reveal important mechanistic details, such as the rate-determining step and the influence of catalyst and substrate concentrations.

Degradation Pathways Under Controlled Experimental Conditions

Thermal Decomposition Mechanisms and Kinetic Studies

Understanding the thermal stability and decomposition pathways of Difluoroborane, pentafluoroethyl- is crucial for its safe handling and application in high-temperature processes. While specific kinetic data for this compound is unavailable, studies on related fluorinated hydrocarbons provide a basis for predicting its thermal behavior.

The thermal decomposition of fluorinated compounds like polytetrafluoroethylene and pentafluoroethane (B1204445) often proceeds through complex radical chain mechanisms. For polytetrafluoroethylene, decomposition in a vacuum primarily yields the monomer, tetrafluoroethylene (B6358150). The presence of other gases can either catalyze or inhibit the decomposition process, leading to different product distributions.

Studies on the shock wave pyrolysis of pentafluoroethane have shown that the primary decomposition step is C-C bond fission, rather than HF elimination. The initial products can then undergo secondary reactions, leading to the formation of stable species like trifluoromethane (B1200692) and difluorocarbene (CF2). The kinetics of these decomposition reactions can be modeled to determine the rate constants for the elementary steps involved.

Interactive Data Table: Thermal Decomposition of Related Fluorinated Compounds

| Compound | Decomposition Temperature (°C) | Primary Products | Kinetic Model | Reference |

| Polytetrafluoroethylene | 450-500 | Tetrafluoroethylene | Radical chain mechanism | |

| Pentafluoroethane | 1127-1727 | CF3, C2F5 | C-C bond fission | |

| Trifluoroacetaldehyde | 471-519 | CF3H, CO | Radical chain mechanism | |

| Tetrafluoroethylene oxide | 40-140 | Carbonyl fluoride, Trifluoroacetyl fluoride | Unimolecular and heterogeneous reactions |

Photolytic and Radiolytic Degradation Studies in Model Systems

The investigation into the degradation of Difluoroborane, pentafluoroethyl- through photolytic and radiolytic processes is crucial for understanding its environmental fate and persistence. While specific studies on this particular compound are not extensively documented in publicly available literature, a detailed understanding can be extrapolated from the well-established principles of photochemistry and radiation chemistry of organoboron and fluorinated organic compounds.

Photolytic Degradation

Photolytic degradation involves the cleavage of chemical bonds by the absorption of light energy. The energy of the incident photons, typically in the ultraviolet (UV) range, must be sufficient to overcome the bond dissociation energy of the covalent bonds within the molecule. For Difluoroborane, pentafluoroethyl-, the primary bonds susceptible to photolytic cleavage are the carbon-boron (C-B) bond, carbon-carbon (C-C) bonds within the pentafluoroethyl group, and potentially the carbon-fluorine (C-F) and boron-fluorine (B-F) bonds, although the latter are generally stronger.

The photolytic process is expected to proceed via the formation of highly reactive radical species. The absorption of a photon can excite the molecule to a higher energy state, leading to homolytic cleavage of a bond and the generation of two radicals.

C-B Bond Cleavage: This is often a primary pathway in the photolysis of organoboranes. This cleavage would result in the formation of a pentafluoroethyl radical (•C₂F₅) and a difluoroboranyl radical (•BF₂).

C-C Bond Cleavage: Within the pentafluoroethyl group, the C-C bond can also undergo scission, leading to the formation of trifluoromethyl (•CF₃) and difluoromethylborane-derived radicals.

C-F Bond Cleavage: While C-F bonds are very strong, high-energy UV radiation could potentially induce their cleavage, leading to the formation of fluorine radicals and a more complex mixture of degradation products.

These primary radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules (if present), recombination with other radicals, or further fragmentation. The ultimate products of photolytic degradation in an environmental or model system would depend on the specific conditions, including the wavelength of light, the presence of other reactive species like oxygen and water, and the nature of the solvent.

Radiolytic Degradation

Radiolysis is the decomposition of molecules by ionizing radiation, such as gamma rays, X-rays, or electron beams. wikipedia.org This high-energy radiation can ionize molecules by ejecting an electron, creating a radical cation. wikipedia.org The subsequent reactions of these radical cations and the ejected electrons drive the degradation process.

In the case of Difluoroborane, pentafluoroethyl-, radiolysis is expected to be a more aggressive degradation process than photolysis due to the higher energy involved. The initial event would be the ionization of the molecule:

C₂F₅BF₂ + γ → [C₂F₅BF₂]•⁺ + e⁻

The resulting radical cation can undergo various fragmentation pathways, including:

C-B Bond Cleavage: [C₂F₅BF₂]•⁺ → •C₂F₅ + BF₂⁺ or C₂F₅⁺ + •BF₂

C-C Bond Cleavage: [C₂F₅BF₂]•⁺ → •CF₃ + [CF₂BF₂]⁺

C-F and B-F Bond Cleavage: The high energy of ionizing radiation can also lead to the scission of the strong C-F and B-F bonds, generating fluoride ions and a cascade of other reactive intermediates.

The ejected electrons can also be captured by neutral molecules, forming radical anions, which are also unstable and will fragment. The presence of a solvent like water during radiolysis can lead to the formation of highly reactive species such as hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H), which will readily react with the Difluoroborane, pentafluoroethyl- molecule, leading to its rapid decomposition. wikipedia.org

The following table summarizes the potential primary degradation pathways and resulting products from photolytic and radiolytic degradation of Difluoroborane, pentafluoroethyl- in model systems. It is important to note that these are proposed pathways based on general chemical principles, as direct experimental studies on this specific compound are limited.

| Degradation Process | Primary Bond Cleavage | Initial Products | Potential Secondary Reactions |

| Photolysis | C-B | Pentafluoroethyl radical (•C₂F₅), Difluoroboranyl radical (•BF₂) | Radical recombination, hydrogen abstraction, reaction with oxygen |

| C-C | Trifluoromethyl radical (•CF₃), Difluoromethylborane radical species | Further fragmentation, formation of various fluorinated hydrocarbons and boron compounds | |

| Radiolysis | Ionization, C-B | Pentafluoroethyl radical/cation, Difluoroboranyl radical/cation | Ion-molecule reactions, fragmentation, reactions with solvent radicals (e.g., •OH) |

| Ionization, C-C | Trifluoromethyl radical/cation, various fluorinated borane species | Complex cascade of radical and ionic reactions leading to extensive mineralization |

Reactions with Specific Reagents Leading to Controlled Decomposition

The controlled decomposition of Difluoroborane, pentafluoroethyl- can be achieved through reactions with specific reagents that target the reactive carbon-boron bond. These reactions are fundamental to the synthetic utility of organoboranes and can also be harnessed for their controlled breakdown into predictable and potentially less harmful substances. The primary modes of controlled decomposition involve oxidation and reactions with nucleophiles.

Oxidative Cleavage

Organoboranes are readily oxidized, and this reactivity provides a reliable method for their controlled decomposition. wikipedia.org The most common and well-established method for the oxidative cleavage of the C-B bond is the reaction with alkaline hydrogen peroxide.

Reaction with Hydrogen Peroxide: In the presence of a base, such as sodium hydroxide (B78521), hydrogen peroxide reacts with organoboranes to yield an alcohol and a borate (B1201080) salt. For Difluoroborane, pentafluoroethyl-, this reaction is expected to initially form a pentafluoroethanol intermediate. However, due to the high degree of fluorination, this intermediate would likely be unstable and undergo further reactions, such as elimination of HF to form trifluoroacetyl fluoride, which would then be hydrolyzed to trifluoroacetic acid. The boron moiety would be converted to sodium borate and sodium fluoride.

Other oxidizing agents can also be employed for the controlled decomposition of organoboranes, including:

Peroxy acids (e.g., m-CPBA): These reagents can also effect the oxidation of the C-B bond, leading to similar decomposition products as with hydrogen peroxide.

Chromium-based oxidants (e.g., chromic acid): While effective, these reagents are less commonly used due to their toxicity and the generation of chromium waste.

Nucleophilic Attack and Rearrangement

The boron atom in Difluoroborane, pentafluoroethyl- is electron-deficient and acts as a Lewis acid, making it susceptible to attack by nucleophiles. This interaction forms a tetracoordinate borate complex, which can then undergo further reactions leading to the cleavage of the C-B bond.

Reaction with Hydroxide Ions: As mentioned in the oxidative cleavage, hydroxide ions can coordinate to the boron atom, initiating the decomposition process.

Reaction with Alkoxides: Similar to hydroxide, alkoxide ions (RO⁻) can attack the boron center, which can lead to the formation of boronic esters.

Reaction with Amines: Amines can form adducts with organoboranes. In some cases, heating these adducts can lead to the cleavage of the C-B bond and the formation of new B-N bonds.

The following table details the reactions of Difluoroborane, pentafluoroethyl- with specific reagents leading to its controlled decomposition, outlining the expected major products.

| Reagent Class | Specific Reagent | Reaction Type | Expected Major Products |

| Oxidizing Agents | Hydrogen Peroxide (H₂O₂)/NaOH | Oxidative Cleavage | Trifluoroacetic acid (as salt), Sodium borate, Sodium fluoride |

| Peroxy acids (e.g., m-CPBA) | Oxidative Cleavage | Trifluoroacetic acid, Boric acid, Fluoride salts | |

| Nucleophiles | Sodium Hydroxide (NaOH) | Nucleophilic Attack/Hydrolysis | Trifluoroacetic acid (as salt), Sodium borate, Sodium fluoride |

| Sodium Methoxide (NaOCH₃) | Nucleophilic Attack | Methyl trifluoroacetate, Sodium tetrafluoroborate | |

| Ammonia (NH₃) | Adduct Formation/Decomposition | Pentafluoroethane, Boron nitride (under harsh conditions), Ammonium fluoride |

These controlled decomposition reactions are essential not only for the synthetic manipulation of organoboranes but also for the development of effective neutralization and disposal procedures for such compounds.

In-Depth Theoretical and Computational Analysis of Pentafluoroethyl-difluoroborane Remains Elusive

A comprehensive review of available scientific literature and computational chemistry databases reveals a significant lack of specific theoretical and computational studies on the chemical compound Difluoroborane, pentafluoroethyl- (C2F5BF2). Despite extensive searches for data pertaining to its electronic structure, bonding characteristics, molecular geometry, and conformational analysis, no dedicated research articles or datasets could be located.

This absence of information prevents a detailed discussion and the generation of specific data tables as requested. General principles of computational chemistry, including quantum chemical characterization, analysis of charge distribution, and the impact of substituent groups on molecular orbitals, are well-established fields. ontosight.ainih.govnih.gov Similarly, methodologies for predicting molecular geometry and conformational isomers using Ab Initio and Density Functional Theory (DFT) calculations are widely applied to various molecules. nih.govyoutube.commdpi.com However, the application of these methods to pentafluoroethyl-difluoroborane specifically is not documented in the accessible scientific record.

Publicly available chemical databases, such as the NIST WebBook, provide an entry for "Difluoroborane, pentafluoroethyl-," but list a chemical formula of BF7Si2, which is inconsistent with the compound's name and expected structure. nist.gov This discrepancy further complicates efforts to retrieve relevant computational data. While information exists for related compounds, such as other organoboron species or molecules containing the pentafluoroethyl group, a direct and scientifically accurate extrapolation of their properties to pentafluoroethyl-difluoroborane is not feasible without specific computational studies. ontosight.ainih.govresearchgate.net

Consequently, the creation of a detailed article focusing solely on the theoretical and computational chemistry of Difluoroborane, pentafluoroethyl-, as outlined in the user's request, cannot be fulfilled at this time due to the lack of foundational research and data.

No Publicly Available Research Found for Theoretical and Computational Studies of Difluoroborane, Pentafluoroethyl-

Consequently, it is not possible to provide the requested in-depth article structured around the specified outline, as no research findings appear to be published on the following topics for Difluoroborane, pentafluoroethyl-:

Computational Modeling of Reaction Mechanisms and Energy Profiles: There is no available data on the identification of transition states and intermediates for its key reactions, nor are there kinetic and thermodynamic predictions of its reaction pathways and selectivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data: Information is lacking on computational NMR chemical shift predictions for ¹¹B, ¹⁹F, and ¹³C nuclei, as well as vibrational frequency calculations and the assignment of IR and Raman bands.

Molecular Dynamics Simulations: No studies on the dynamic behavior and solvation effects of Difluoroborane, pentafluoroethyl- using molecular dynamics simulations were found.

Without any foundational research on this specific molecule, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and reliance on verifiable sources. Further research into the synthesis and computational analysis of Difluoroborane, pentafluoroethyl- is needed before a comprehensive theoretical and computational profile can be established.

Theoretical and Computational Chemistry Studies of Difluoroborane, Pentafluoroethyl

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Understanding Solution-Phase Dynamics and Intermolecular Interactions

Currently, there are no published theoretical or computational studies that specifically detail the solution-phase dynamics and intermolecular interactions of Difluoroborane (B8323493), pentafluoroethyl-. Such studies would be crucial for understanding how this molecule behaves in different solvent environments, which is fundamental for any potential application in solution-based processes.

Simulations of Solvent-Compound Interactions and Aggregation Phenomena

Similarly, the scientific literature lacks any simulations focused on the interactions between Difluoroborane, pentafluoroethyl- and various solvents, or its tendency to aggregate. Aggregation can significantly alter the properties of a compound, and computational simulations are a key tool for predicting and understanding such phenomena.

Advanced Spectroscopic and Structural Elucidation Techniques for Difluoroborane, Pentafluoroethyl

The structural analysis of organofluorine boron compounds like Difluoroborane (B8323493), pentafluoroethyl- (C₂F₅BF₂) relies heavily on a suite of advanced spectroscopic techniques. The unique nuclear properties of boron (¹¹B) and fluorine (¹⁹F) isotopes make multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy an exceptionally powerful tool. This is complemented by vibrational spectroscopy, which provides critical information about the bonding characteristics within the molecule.

Applications of Difluoroborane, Pentafluoroethyl in Chemical Synthesis and Materials Science

As a Reagent in Organic Synthesis

The unique electronic properties of Difluoroborane (B8323493), pentafluoroethyl- make it a valuable tool for synthetic organic chemists, enabling a range of chemical transformations with high efficiency and selectivity.

The boron center in Difluoroborane, pentafluoroethyl- possesses a vacant p-orbital, rendering it a strong Lewis acid. This characteristic is significantly enhanced by the highly electronegative fluorine atoms and the pentafluoroethyl group, which withdraw electron density from the boron atom, thereby increasing its electrophilicity. mdpi.com This pronounced Lewis acidity allows it to activate a wide variety of substrates for nucleophilic attack, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

In a manner analogous to the well-studied tris(pentafluorophenyl)borane (B(C₆F₅)₃), Difluoroborane, pentafluoroethyl- is anticipated to catalyze a range of reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and aldol (B89426) additions. By coordinating to a Lewis basic site on a substrate, such as a carbonyl oxygen or a halogen, the borane (B79455) increases the electrophilicity of the substrate, making it more susceptible to reaction with a nucleophile.

Table 1: Comparison of Lewis Acidity Parameters for Selected Boranes

| Compound | Gutmann-Beckett Number (GBN) | Fluoride (B91410) Ion Affinity (FIA) (kJ/mol) |

| BF₃ | 101 | 444 |

| B(C₆F₅)₃ | 83 | 485 |

| Difluoroborane, pentafluoroethyl- (Predicted) | High | High |

The stereoselective introduction of fluorine atoms into organic molecules is of significant interest in medicinal chemistry and materials science. rsc.org Fluorinated boranes can serve as reagents or catalysts in these transformations. Difluoroborane, pentafluoroethyl- can act as a precursor for the stereoselective synthesis of fluorinated compounds through various mechanisms.

One potential application involves its use in frustrated Lewis pair (FLP) chemistry for C-F bond activation. Furthermore, chiral Lewis bases can be employed in conjunction with Difluoroborane, pentafluoroethyl- to achieve enantioselective fluorination reactions. The development of chiral catalysts that can effectively control the stereochemical outcome of reactions involving fluorinated substrates is an active area of research. rsc.org

Boron-based catalysts have proven to be highly effective in promoting dehydrative condensation reactions, such as esterification and amidation. researchgate.netmdpi.comacs.orgnih.govnih.gov The Lewis acidic nature of Difluoroborane, pentafluoroethyl- allows it to activate carboxylic acids towards nucleophilic attack by alcohols or amines.

The proposed mechanism involves the coordination of the borane to the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. This facilitates the subsequent attack by the alcohol or amine, leading to the formation of the corresponding ester or amide with the concomitant release of water. The use of borane catalysts often provides a milder and more selective alternative to traditional acid- or base-catalyzed methods. acs.org

Table 2: Examples of Borane-Catalyzed Amidation and Esterification Reactions

| Catalyst | Substrates | Product | Yield |

| Boronic Acids | Carboxylic Acids, Amines | Amides | Good to Excellent |

| Borate (B1201080) Esters | Carboxylic Acids, Alcohols | Esters | High |

| Tris(pentafluorophenyl)borane | Carboxylic Acids, Amines | Amides | Up to 92% acs.org |

Role in Inorganic Synthesis and Coordination Chemistry

The utility of Difluoroborane, pentafluoroethyl- extends beyond organic synthesis into the realm of inorganic chemistry, where it can function as a versatile building block for new materials and complexes.

Difluoroborane, pentafluoroethyl- can interact with transition metal centers in several ways. It can act as a Lewis acidic component, abstracting anionic ligands from a metal complex to generate a cationic metal species with a weakly coordinating borate anion. This strategy is often employed to create highly reactive, coordinatively unsaturated metal centers for catalysis.

Alternatively, the borane itself can coordinate to a metal center, acting as a σ-acceptor ligand. The incorporation of highly fluorinated boranes into the ligand sphere of a transition metal can significantly influence the electronic properties and reactivity of the metal complex. nih.gov Such modifications can lead to enhanced catalytic activity or stability.

Difluoroborane, pentafluoroethyl- serves as a valuable precursor for the synthesis of novel inorganic fluoroborate anions. By reacting with a fluoride source, it can be converted into the corresponding tetrafluoroborate anion, [C₂F₅BF₃]⁻. These perfluoroalkyltrifluoroborate anions are of interest as components of ionic liquids and as weakly coordinating anions for stabilizing highly reactive cations. researchgate.netuni-wuerzburg.desemanticscholar.orgnih.gov

The synthesis of these novel anions opens up possibilities for the development of new electrolytes for batteries and other electrochemical devices, as well as for the isolation of highly electrophilic species. The properties of these anions can be tuned by varying the nature of the perfluoroalkyl group. researchgate.netuni-wuerzburg.de

Precursor for Advanced Materials Architectures

The utility of fluorinated compounds as building blocks for complex chemical systems, such as polymers and network materials, is well-established. These materials are sought after for their unique properties, including high thermal stability and chemical resistance.

Synthesis of Fluorinated Polymers, Oligomers, and Copolymers

While fluorinated precursors are fundamental to the synthesis of advanced polymers and graphene nanoribbons, specific studies detailing the role of Difluoroborane, pentafluoroethyl- as an initiator or monomer in the synthesis of fluorinated polymers, oligomers, or copolymers are not available in the reviewed literature. The development of fluoropolymers often involves various fluorinated monomers and precursors to achieve desired properties. osti.gov

Application in Boron-Containing Ceramics and Composite Materials

Boron-containing ceramics, such as boron carbide and boron nitride, are valued for their hardness and thermal stability. The synthesis of these materials can involve molecular precursors that are converted into ceramic residues through pyrolysis. Research into precursors for these materials has included complex molecules like phosphorus-containing derivatives of decaborane. dtic.mil However, there is no specific information available that details the application of Difluoroborane, pentafluoroethyl- as a precursor for boron-containing ceramics or their composites.

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials created from molecular building blocks. sciopen.com Their applications are extensive, ranging from gas separation and storage to catalysis and sensing. sciopen.commdpi.com The synthesis of these frameworks relies on specific organic linkers and metal nodes or organic precursors. A review of the literature does not show evidence of Difluoroborane, pentafluoroethyl- being utilized as a building block or linker in the synthesis of MOFs or COFs.

Emerging Applications in Specialized Chemical Technologies

The exploration of novel compounds for cutting-edge technologies is a continuous effort in the scientific community, particularly in energy and environmental sectors.

Contribution to Electrolyte Research for Next-Generation Energy Storage Systems

Fluorinated compounds play a significant role in the development of electrolytes for next-generation energy storage systems, such as lithium-ion batteries. nih.govlbl.gov They are often used as solvents, salts, or additives to improve properties like oxidative stability, ionic conductivity, and safety. lbl.govarxiv.org Research in this area includes a wide array of materials, from perfluoropolyethers to PVDF-based polymers. lbl.govfrancis-press.com Despite the broad interest in fluorinated materials for battery electrolytes, specific research detailing the contribution or testing of Difluoroborane, pentafluoroethyl- in electrolyte formulations for energy storage systems is not found in the available literature.

Role in Gas Capture and Separation Technologies through Chemical Interaction

Technologies for capturing and separating gases like carbon dioxide are crucial for environmental management. faratarjome.irchalmers.semdpi.com These technologies can involve various methods, including chemical absorption, adsorption in porous materials, and membrane separation. pan.pl While materials like MOFs and COFs are researched for these applications, there are no specific findings that describe the role or testing of Difluoroborane, pentafluoroethyl- in gas capture and separation technologies. sciopen.com

Intermolecular Interactions and Supramolecular Chemistry Involving Difluoroborane, Pentafluoroethyl

Formation and Characterization of Adducts with Lewis Bases

Difluoroborane (B8323493), pentafluoroethyl-, a compound featuring a boron atom bonded to two fluorine atoms and a pentafluoroethyl group, is anticipated to be a potent Lewis acid. The high electronegativity of the fluorine atoms and the pentafluoroethyl group withdraws electron density from the boron center, leaving it with a significant partial positive charge and a vacant p-orbital, readily available to accept a pair of electrons from a Lewis base.

Stoichiometry and Stability of Adducts with Various Donor Atoms

The formation of stable adducts between C2F5BF2 and various Lewis bases is a direct consequence of its Lewis acidic nature. The stoichiometry of these adducts is typically 1:1, involving the donation of a lone pair of electrons from the donor atom of the Lewis base to the boron atom of C2F5BF2.

A notable, albeit specific, example from the literature is the formation of a C2F5BF2-substituted anionic cyclic (alkyl)(amino)carbene (Ani-cAAC). In this instance, the carbenic carbon acts as the Lewis base, donating its lone pair to the boron center. This adduct highlights the ability of C2F5BF2 to form stable complexes even with less conventional carbon-based donors.

Based on established trends in Lewis acid-base chemistry, the stability of adducts formed between C2F5BF2 and various donor atoms is expected to follow the general order: P > N > O > S. This trend is influenced by factors such as the polarizability and basicity of the donor atom.

Table 1: Predicted Relative Stability of Difluoroborane, pentafluoroethyl- Adducts with Various Donor Atoms

| Donor Atom | Lewis Base Example | Predicted Relative Stability |

| Phosphorus | Triphenylphosphine (PPh3) | High |

| Nitrogen | Pyridine, Triethylamine | Moderate to High |

| Oxygen | Diethyl ether, Acetone | Moderate |

| Sulfur | Thiophene, Dimethyl sulfide | Low to Moderate |

This table is based on general trends and requires experimental verification for C2F5BF2.

Thermodynamic and Kinetic Studies of Adduct Formation and Dissociation

Detailed thermodynamic and kinetic studies on the formation and dissociation of C2F5BF2 adducts are scarce in the current body of scientific literature. However, we can infer the general characteristics of these processes. The formation of a Lewis adduct is typically an exothermic process, driven by the favorable electrostatic interaction between the Lewis acid and base.

The enthalpy of adduct formation (ΔH) is a key thermodynamic parameter that quantifies the strength of the Lewis acid-base interaction. For C2F5BF2, it is anticipated that the ΔH values would be significant, reflecting its strong Lewis acidity. Kinetic studies would provide insights into the rates of adduct formation and dissociation, which are crucial for understanding the lability of these complexes in chemical reactions.

Non-Covalent Interactions Involving the Compound

Beyond the formation of formal Lewis adducts, the highly fluorinated nature of difluoroborane, pentafluoroethyl- suggests its participation in various non-covalent interactions. These weaker interactions play a crucial role in the solid-state packing of molecules and in molecular recognition events in solution.

Halogen Bonding and Fluorine-Fluorine Interactions in Solid and Solution States

The presence of a pentafluoroethyl group introduces the possibility of halogen bonding. While fluorine is the least polarizable halogen, under certain circumstances, it can act as a halogen bond donor. More likely, the fluorine atoms in C2F5BF2 would act as halogen bond acceptors, interacting with electropositive regions on other molecules.

Furthermore, fluorine-fluorine interactions, though often considered repulsive, can be attractive under specific geometric arrangements. These interactions, driven by dispersion forces and electrostatic contributions, could influence the packing of C2F5BF2 molecules in the solid state.

Weak Hydrogen Bonding and Aromatic Interactions in Molecular Recognition

The fluorine atoms of C2F5BF2 can also participate in weak hydrogen bonds, acting as hydrogen bond acceptors from suitable donor groups (e.g., C-H, N-H, O-H). These interactions, while individually weak, can collectively contribute to the stability of supramolecular assemblies.

In the presence of aromatic systems, interactions between the electron-deficient boron center or the partially positive carbon atoms of the pentafluoroethyl group and the electron-rich π-system of the aromatic ring could occur. These represent a form of aromatic interaction that could be significant in molecular recognition processes.

Self-Assembly and Supramolecular Architectures Directed by Difluoroborane, Pentafluoroethyl-

The combination of strong Lewis acidity and the potential for multiple non-covalent interactions makes difluoroborane, pentafluoroethyl- a promising building block for the construction of self-assembled supramolecular architectures. By carefully selecting complementary Lewis bases or molecules with appropriate functional groups, it should be possible to direct the formation of discrete assemblies or extended networks.

For instance, the reaction of C2F5BF2 with bifunctional Lewis bases could lead to the formation of macrocycles or linear polymers. Similarly, the interplay of Lewis acid-base interactions and weaker non-covalent forces could be exploited to create complex, three-dimensional structures with potential applications in materials science and catalysis. However, to date, no specific examples of such supramolecular architectures directed by C2F5BF2 have been reported.

Design Principles for Self-Assembling Systems Utilizing Boron Coordination

The design of self-assembling systems based on organoboron compounds hinges on the Lewis acidic nature of the boron center. rsc.org The coordination of a Lewis base to the boron atom is a fundamental driving force for assembly. pdx.edu In the case of Difluoroborane, pentafluoroethyl-, the strong electron-withdrawing effects of the fluorine atoms and the pentafluoroethyl group would render the boron atom a potent Lewis acid, readily interacting with Lewis basic sites on other molecules.

Key design principles for self-assembling systems that could incorporate Difluoroborane, pentafluoroethyl- include:

Lewis Acid-Base Interactions: The primary design strategy would involve the interaction of the electron-deficient boron center with Lewis basic functional groups such as pyridines, amines, or ethers on other molecular components. pdx.edu The strength of this coordination can be tuned by the nature of the Lewis base.

Frustrated Lewis Pairs (FLPs): The concept of FLPs, where a bulky Lewis acid and a bulky Lewis base are sterically prevented from forming a classical adduct, could be employed. thieme-connect.de While Difluoroborane, pentafluoroethyl- itself is not exceptionally bulky, it could be paired with a sterically hindered Lewis base to create reactive sites for small molecule activation or polymerization.

Halogen Bonding: The highly polarized C-F bonds of the pentafluoroethyl group can act as halogen bond donors, interacting with electron-rich atoms. nih.gov This directional interaction can be a powerful tool for guiding the geometry of self-assembled structures.

| Design Principle | Interacting Groups | Potential Outcome |

| Lewis Acid-Base Coordination | Boron center (Lewis acid) and N, O, or S-containing Lewis bases | Formation of discrete coordination complexes or coordination polymers. pdx.edu |

| Frustrated Lewis Pairs | Difluoroborane, pentafluoroethyl- and a sterically hindered Lewis base | Creation of systems for catalysis or small molecule capture. thieme-connect.de |

| Halogen Bonding | Pentafluoroethyl group (halogen bond donor) and electron-rich atoms (e.g., O, N) | Directional control over the supramolecular architecture. nih.gov |

Table 1: Design principles for self-assembling systems utilizing the potential reactivity of Difluoroborane, pentafluoroethyl-.

Characterization of Supramolecular Assemblies Through Advanced Analytical Methods

The characterization of supramolecular assemblies formed by organoboron compounds relies on a suite of advanced analytical techniques to probe their structure and dynamics in both the solid state and solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is a cornerstone technique for studying organoboron compounds. nih.govsdsu.edu The chemical shift of the ¹¹B nucleus provides direct information about the coordination state of the boron atom. acs.org A significant upfield shift in the ¹¹B NMR spectrum upon addition of a Lewis base would confirm coordination to the boron center. ¹⁹F NMR would also be invaluable for probing the environment of the fluorine atoms in Difluoroborane, pentafluoroethyl- and their involvement in intermolecular interactions. Two-dimensional NMR techniques, such as ¹H-¹¹B Heteronuclear Correlation (HETCOR) and ¹¹B-¹¹B correlation experiments, can reveal through-space connectivities and the formation of larger assemblies. researchgate.netrsc.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of supramolecular assemblies in the solid state. This technique would be essential for elucidating the precise bond lengths, angles, and intermolecular contacts, such as halogen bonds, in any crystalline materials formed by Difluoroborane, pentafluoroethyl-.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are powerful tools for identifying the formation of larger, non-covalently bound species in the gas phase, providing evidence for self-assembly in solution.

Optical Spectroscopy: UV-Vis and fluorescence spectroscopy can be used to monitor changes in the electronic properties of the system upon self-assembly. The formation of charge-transfer complexes between an electron-donating molecule and the electron-accepting Difluoroborane, pentafluoroethyl- could be readily detected by the appearance of new absorption or emission bands. thieme-connect.de

| Analytical Method | Information Obtained | Relevance to Difluoroborane, pentafluoroethyl- |

| ¹¹B NMR Spectroscopy | Coordination number and electronic environment of the boron atom. sdsu.eduacs.org | Direct evidence of Lewis acid-base interactions. |

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine atoms. | Probing the role of fluoro groups in intermolecular interactions. |

| 2D NMR Spectroscopy | Through-space connectivities between nuclei. researchgate.netrsc.org | Elucidating the structure of complex assemblies. |

| X-ray Crystallography | Precise 3D structure in the solid state. | Definitive characterization of supramolecular architecture. |

| Mass Spectrometry | Identification of non-covalently bound aggregates. | Evidence of self-assembly in solution. |

| Optical Spectroscopy | Changes in electronic transitions. thieme-connect.de | Detection of charge-transfer interactions and monitoring assembly. |

Table 2: Advanced analytical methods for the characterization of supramolecular assemblies potentially formed by Difluoroborane, pentafluoroethyl-.

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the binding of a "guest" molecule within the cavity of a "host" molecule. youtube.comyoutube.com The highly Lewis acidic and fluorinated nature of Difluoroborane, pentafluoroethyl- makes it an intriguing candidate for both acting as a guest and for being incorporated into larger host structures.

Interaction with Macrocyclic Hosts, Cages, and Cavitands

While there is no specific literature on the interaction of Difluoroborane, pentafluoroethyl- with macrocyclic hosts, we can extrapolate from the principles of host-guest chemistry. nih.govnih.gov

As a Guest: The small size and strong Lewis acidity of Difluoroborane, pentafluoroethyl- would make it a suitable guest for encapsulation within electron-rich macrocyclic hosts. Hosts with Lewis basic sites, such as crown ethers containing oxygen atoms or cyclophanes with aromatic rings, could potentially bind the boron center. The perfluoroalkyl groups would likely favor interaction with fluorinated or hydrophobic cavities.

Incorporation into Hosts: Difluoroborane, pentafluoroethyl- could be used as a building block for the construction of larger host molecules. For instance, it could be used to "stitch" together other molecular components through coordination chemistry to form cages or cavitands. The rigid and directional nature of the B-F and B-C bonds would contribute to the preorganization of the resulting host structure. The fluorinated periphery would create a unique internal environment within the cavity.

Interactions between a host and Difluoroborane, pentafluoroethyl- would be driven by a combination of forces including:

Lewis Acid-Base Interactions: The primary binding force if the host possesses Lewis basic sites.

Ion-Dipole and Dipole-Dipole Interactions: Arising from the polar nature of both the host and the guest. libretexts.org

Hydrophobic and Fluorophilic Effects: The pentafluoroethyl group would favor interaction with nonpolar or fluorinated pockets within a host molecule.

Halogen Bonding: The fluorine atoms on the guest could act as halogen bond donors to electron-rich sites on the host. nih.gov

Encapsulation of Small Molecules and Ions within Molecular Cavities

If Difluoroborane, pentafluoroethyl- were to be incorporated into a larger supramolecular cage, the resulting cavity would have a unique and highly fluorinated interior. Such a "fluorous" cavity would be expected to selectively encapsulate other fluorinated molecules or small, nonpolar guests. The encapsulation process would be driven by the release of high-energy water molecules from the cavity (in aqueous media) and favorable van der Waals interactions between the guest and the fluorinated interior of the host.

The encapsulation of anions could also be envisioned. The electron-deficient nature of the boron centers within the host framework could create a positively polarized cavity, suitable for binding anions. The selectivity for different anions would depend on the size, shape, and charge density of the anion, as well as the geometry of the host cavity.

Future Research Directions and Challenges in Difluoroborane, Pentafluoroethyl Chemistry

Emerging Synthetic Strategies and Methodologies

The development of efficient, sustainable, and cost-effective methods for the synthesis of fluorinated organoboranes like Difluoroborane (B8323493), pentafluoroethyl- is a primary challenge. Current methodologies often rely on harsh reagents and conditions, limiting their broad applicability.

Development of More Sustainable and Cost-Effective Synthesis Routes

The pursuit of sustainability in chemical synthesis necessitates a departure from traditional methods that may involve hazardous materials and generate significant waste. For perfluoroalkyl compounds, this often involves exploring alternative fluorinating agents and more efficient catalytic systems. nih.govdiva-portal.org The direct synthesis of pentafluoroethyl copper from economical sources like ethyl pentafluoropropionate showcases a move towards more cost-effective pentafluoroethylation, a key step that could be adapted for the synthesis of the target borane (B79455). organic-chemistry.org

Future research will likely focus on catalytic C-H borylation of pentafluoroethane (B1204445), which would be a highly atom-economical route. nih.gov While the catalytic borylation of tertiary C-H bonds has been demonstrated, extending this to the C-H bonds in fluoroalkanes presents a significant challenge due to the high bond strength and altered electronics. escholarship.orgescholarship.org Another avenue is the development of flow chemistry processes, which can offer improved safety, scalability, and efficiency for handling highly reactive fluorinated intermediates.

Table 1: Comparison of Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Borylation of C2F5H | High atom economy, direct functionalization. | High C-H bond strength, catalyst deactivation. |

| Flow Chemistry Synthesis | Enhanced safety, precise control, scalability. | Initial setup cost, potential for clogging with solids. |

| Electrosynthesis | Use of electricity as a clean reagent. | Electrode material stability, electrolyte compatibility. |

| Mechanochemistry | Reduced solvent usage, novel reactivity. | Scalability, understanding reaction mechanisms. |

Exploration of Bio-Inspired or Enzymatic Synthetic Approaches

Nature has evolved enzymes capable of forming carbon-fluorine and carbon-boron bonds, offering a blueprint for highly selective and environmentally benign synthetic methods. nih.govnih.gov The discovery of the fluorinase enzyme, which catalyzes C-F bond formation, has opened the door to biocatalytic fluorination. nih.gov While the direct enzymatic synthesis of a C-B bond in a perfluorinated substrate has not yet been reported, the principles of enzyme engineering and directed evolution could be applied to create novel biocatalysts for this purpose.

One can envision a multi-enzyme cascade system where a fluorinase first generates a fluorinated intermediate, which is then acted upon by a "borinase" to form the C-B bond. Research into the substrate scope of existing enzymes and the creation of artificial metalloenzymes are promising directions. nih.gov

Untapped Reactivity Pathways and Novel Synthetic Transformations

The unique electronic properties of the pentafluoroethyl group, combined with the Lewis acidity of the difluoroborane moiety, suggest that Difluoroborane, pentafluoroethyl- could exhibit novel reactivity, leading to new synthetic transformations.

Discovery of New Catalytic Applications and Mechanistic Insights

Organoboranes are widely used as catalysts and reagents in organic synthesis. acs.org The strong electron-withdrawing nature of the pentafluoroethyl group is expected to significantly enhance the Lewis acidity of the boron center in Difluoroborane, pentafluoroethyl- compared to non-fluorinated analogues. This enhanced acidity could enable its use as a potent Lewis acid catalyst for a variety of reactions, such as Friedel-Crafts acylations, Diels-Alder reactions, and polymerization processes.

Mechanistic studies, both experimental and computational, will be crucial to understanding the reactivity of this compound. researchgate.netelsevierpure.comnih.gov Investigating its behavior in "frustrated Lewis pair" (FLP) chemistry is a particularly interesting avenue. The high Lewis acidity of the borane, combined with a sterically hindered Lewis base, could lead to the activation of small molecules like H₂, CO₂, and olefins in novel ways. cardiff.ac.uk

Utilizing Unique Reactivity for the Synthesis of Complex Molecules

The pentafluoroethyl group is a valuable substituent in pharmaceuticals and agrochemicals due to its ability to modulate properties like lipophilicity and metabolic stability. Difluoroborane, pentafluoroethyl- could serve as a key building block for introducing this group into complex molecular architectures.

The C-B bond of organoboranes can be readily transformed into C-C, C-O, C-N, and C-X (where X is a halogen) bonds. acs.org Developing protocols for the efficient and selective transfer of the pentafluoroethyl group from the boron center to various organic electrophiles will be a major focus. This could involve Suzuki-Miyaura cross-coupling reactions or radical-mediated processes. The synthesis of complex organoboron compounds is an active area of research, and the unique properties of fluorinated building blocks are highly sought after. diva-portal.orgacs.orgacs.org

New Frontiers in Theoretical and Computational Chemistry for Boron Compounds

Theoretical and computational methods are indispensable tools for predicting the properties and reactivity of novel compounds and for elucidating reaction mechanisms at the molecular level. nih.gov For a molecule like Difluoroborane, pentafluoroethyl-, where experimental data is scarce, computational chemistry can provide invaluable insights.

Density Functional Theory (DFT) calculations can be employed to determine the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distribution. This information can help to rationalize its reactivity. Furthermore, computational modeling can be used to predict its spectroscopic signatures (e.g., NMR, IR), which would be vital for its experimental characterization.

Calculating the fluoride (B91410) ion affinity (FIA) is a common method to quantify the Lewis acidity of boranes. researchgate.netchemrxiv.org Such calculations for Difluoroborane, pentafluoroethyl- would allow for a direct comparison of its Lewis acidity with other known boranes, guiding its potential applications in catalysis.

Moreover, computational studies can be used to explore potential reaction pathways, calculate activation barriers, and identify transition states for its synthesis and subsequent transformations. This can help to guide experimental efforts by identifying the most promising reaction conditions and predicting potential side products. The study of fluorinated triarylalanes and their borane counterparts has already demonstrated the power of comparative theoretical analysis. cardiff.ac.ukresearchgate.net

Table 2: Key Computational Parameters for Investigation

| Parameter | Significance |

|---|---|

| Geometry Optimization | Provides the most stable 3D structure of the molecule. |

| Mulliken/NPA Charge Analysis | Reveals the charge distribution and identifies electrophilic/nucleophilic sites. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Indicates the molecule's ability to donate or accept electrons. |

| Vibrational Frequencies (IR/Raman) | Predicts the infrared and Raman spectra for experimental identification. |

| NMR Chemical Shifts | Predicts the ¹H, ¹¹B, ¹³C, and ¹⁹F NMR spectra. |

| Fluoride Ion Affinity (FIA) | Quantifies the Lewis acidity of the borane center. |

| Reaction Coordinate Analysis | Maps the energy profile of a reaction, identifying transition states and intermediates. |

Advanced Machine Learning Approaches for Property Prediction and Catalyst Design

The complexity of fluorinated organoboranes necessitates sophisticated predictive tools to accelerate their development. Advanced machine learning (ML) models are poised to play a pivotal role in this area. By training algorithms on existing data from related organoboron and organofluorine compounds, it is possible to forecast the physicochemical properties of Difluoroborane, pentafluoroethyl- with increasing accuracy. These properties include its reactivity, stability, and electronic characteristics, which are crucial for designing new catalysts and materials.